molecular formula C32H39N7O10 B589180 Suc-Ala-Gln-Pro-Phe-pNA CAS No. 128822-33-3

Suc-Ala-Gln-Pro-Phe-pNA

Cat. No.: B589180
CAS No.: 128822-33-3
M. Wt: 681.703
InChI Key: WKLALNSUIXPEGB-KMAVCZJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is widely used in biochemical assays to study enzyme activity, particularly for enzymes such as chymotrypsin, elastase, and peptidyl prolyl cis-trans isomerases (PPIases) . The compound is characterized by its ability to release p-nitroaniline (pNA) upon enzymatic hydrolysis, which can be measured colorimetrically.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Gln-Pro-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection and coupling: The amino group is deprotected, and the next protected amino acid is coupled using reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Gln-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by specific enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

Major Products

The primary product of the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 400-410 nm .

Scientific Research Applications

Suc-Ala-Gln-Pro-Phe-pNA is extensively used in scientific research for various applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence, which allows it to be a substrate for a distinct set of enzymes. Its ability to release p-nitroaniline upon hydrolysis makes it a valuable tool for colorimetric assays, providing a straightforward method to measure enzyme activity.

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43)/t19-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLALNSUIXPEGB-KMAVCZJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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